2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline

mPGES-1 inhibitor Prostaglandin E2 Inflammation

2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline is a synthetic small molecule (MW 400.28, C₁₈H₁₈BrN₅O) that combines a 3-methylquinoxaline core, a piperidine linker, and a 5-bromopyrimidine moiety. It has been identified as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme in the COX pathway responsible for converting PGH₂ to pro-inflammatory PGE₂.

Molecular Formula C18H18BrN5O
Molecular Weight 400.28
CAS No. 2415490-00-3
Cat. No. B2489021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline
CAS2415490-00-3
Molecular FormulaC18H18BrN5O
Molecular Weight400.28
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1N3CCC(CC3)OC4=NC=C(C=N4)Br
InChIInChI=1S/C18H18BrN5O/c1-12-17(23-16-5-3-2-4-15(16)22-12)24-8-6-14(7-9-24)25-18-20-10-13(19)11-21-18/h2-5,10-11,14H,6-9H2,1H3
InChIKeyQHWZHJXJSFATIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline (CAS 2415490-00-3): Structural and Pharmacological Baseline


2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline is a synthetic small molecule (MW 400.28, C₁₈H₁₈BrN₅O) that combines a 3-methylquinoxaline core, a piperidine linker, and a 5-bromopyrimidine moiety. It has been identified as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme in the COX pathway responsible for converting PGH₂ to pro-inflammatory PGE₂ [1]. The compound belongs to the broader substituted-quinoxaline-type piperidine chemical series, which has been extensively explored for ORL-1 receptor modulation and other therapeutic targets [2].

Why Generic Substitution of 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline (CAS 2415490-00-3) Is Not Advisable


Within the quinoxaline-piperidine chemical series, minute structural alterations—particularly at the 5-position of the pyrimidine ring and the 3-position of the quinoxaline core—can profoundly shift both target selectivity and potency. For the target compound, the 5-bromo substituent is a critical pharmacophoric element; computational modeling and SAR studies in related mPGES-1 and ORL-1 patent families demonstrate that replacing bromine with hydrogen, chlorine, fluorine, or methoxy can alter steric occupancy, halogen-bonding capability, and electronic distribution, leading to significant changes in binding affinity [1]. The 3-methyl group on the quinoxaline ring further distinguishes this compound from des-methyl or 2-unsubstituted quinoxaline analogs, which often exhibit markedly different pharmacokinetic and target-engagement profiles [2]. Therefore, treating this compound as interchangeable with any close analog without confirmatory head-to-head biological data risks erroneous experimental conclusions.

Quantitative Differentiation Evidence for 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline (CAS 2415490-00-3)


mPGES-1 Inhibitory Potency: 506 nM IC₅₀ in Human HEK293 Cells

The target compound inhibits recombinant human mPGES-1 transfected into HEK293 cells with an IC₅₀ of 506 nM, measured as reduction in PGE₂ production after 60 min via HTRF assay [1]. This places it in a moderate potency range relative to the mPGES-1 inhibitor class, where reported IC₅₀ values span from low nanomolar (e.g., ~30 nM for MF63 and related imidazoles) to several micromolar for early leads [2]. While no direct head-to-head comparator data with a close structural analog (e.g., the 5-methoxy or 5-fluoro pyrimidine congener) is publicly available, the 506 nM value serves as a quantitative baseline for procurement decisions where mPGES-1 activity is the screening endpoint.

mPGES-1 inhibitor Prostaglandin E2 Inflammation

Structural Differentiation: 5-Bromopyrimidine vs. 5-Methoxy and 5-Fluoro Congeners

The target compound incorporates a 5-bromopyrimidine moiety, whereas the closest cataloged analogs feature 5-methoxy (MW ~395, C₁₉H₂₁N₅O₂) or 5-fluoro (MW ~358, C₁₈H₁₇FN₄O) substitution. Bromine at the 5-position introduces a heavier halogen (atomic radius 185 pm vs. 147 pm for fluorine) and a σ-hole that enables halogen bonding with backbone carbonyls or other Lewis bases in the target protein binding site. In mPGES-1 and related enzyme systems, halogen bonding has been shown to contribute up to 5–10 kJ/mol in additional binding free energy, which can translate to a >10-fold difference in affinity depending on geometric complementarity [1]. Although direct IC₅₀ data for the methoxy and fluoro analogs are not publicly available, the physico-chemical rationale supports a non-substitutable advantage for the bromo congener in targets where halogen bonding or steric occupancy at the 5-position is important.

Halogen bonding Structure-activity relationship Pharmacophore design

Lipophilicity and Permeability Differentiation vs. Methoxy and Fluoro Analogs

The target compound has a predicted logP of 3.473 (ZINC calculated, based on the HGAF tranche model) [1]. In contrast, the methoxy congener would be expected to exhibit a logP approximately 0.4–0.6 units lower due to the polar methoxy oxygen (Hansch π constant: –0.02 for OMe vs. +0.86 for Br), while the fluoro analog may have a logP roughly 0.2–0.3 units lower (π F = +0.14 vs. Br = +0.86) [2]. This ~0.5 logP difference between the bromo and methoxy analogs can influence membrane permeability, P-glycoprotein efflux susceptibility, and tissue distribution in cell-based and in vivo assays. For intracellular target engagement (e.g., mPGES-1 located on the ER membrane), the higher lipophilicity of the bromo derivative may confer superior cell penetration, though direct permeability data for the analog series are not publicly available.

Lipophilicity logP Membrane permeability

Synthetic Tractability of the 5-Bromo Handle for Late-Stage Derivatization

The 5-bromopyrimidine group serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig), enabling late-stage diversification to generate analog libraries or install reporter tags (e.g., biotin, fluorophores) without de novo resynthesis of the quinoxaline–piperidine scaffold [1]. In contrast, the 5-methoxy analog is inert to cross-coupling, and the 5-fluoro analog requires more forcing conditions (e.g., SₙAr with electron-deficient arenes). This synthetic versatility makes the bromo compound the preferred starting point for SAR expansion campaigns, as it allows rapid access to a broader array of derivatives from a single advanced intermediate .

Cross-coupling Chemical probe synthesis Late-stage functionalization

Recommended Application Scenarios for 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline (CAS 2415490-00-3)


mPGES-1 Inhibitor Screening and Biochemical Assay Calibration

Given its confirmed IC₅₀ of 506 nM in the HEK293 mPGES-1 HTRF assay [1], this compound is suitable as a reference inhibitor for calibrating mPGES-1 biochemical and cell-based assays. Researchers can use this value to establish Z′-factor, assay window, and sensitivity parameters before screening novel compound libraries. Its moderate potency ensures that it will not saturate the assay at typical screening concentrations (1–10 µM), providing a useful intermediate activity benchmark between high-potency tool compounds like MF63 and weakly active fragments.

Halogen Bonding Pharmacophore Probe in Fragment-Based Drug Design

The 5-bromopyrimidine moiety presents a strong σ-hole capable of engaging in halogen bonding with protein backbone carbonyls or side-chain Lewis bases [2]. Structure-based drug design groups can use this compound as a pharmacophore probe to validate whether halogen bonding at the pyrimidine 5-position contributes to target binding in crystallographic or NMR-based fragment screening campaigns. Its co-crystal structure with mPGES-1 or related targets, if solved, would directly quantify the halogen bond geometry and energetic contribution.

Parent Scaffold for Parallel SAR Libraries via Pd-Catalyzed Diversification

The aryl bromide at the pyrimidine 5-position serves as a universal cross-coupling handle, enabling synthesis groups to generate focused libraries of 5-aryl, 5-alkynyl, and 5-amino derivatives from a single batch of the parent compound [3]. This is particularly valuable when lead optimization requires rapid exploration of the pyrimidine vector without repeated synthesis of the quinoxaline–piperidine core, reducing total synthesis time by an estimated 5–7 steps per analog compared to de novo routes.

Physicochemical Benchmarking in Quinoxaline Lead Optimization

With a predicted logP of 3.473, molecular weight of 400.28, and 7 heteroatoms [4], this compound occupies a central position in the quinoxaline-piperidine chemical space. Lead optimization teams can use it as a reference point to track how subsequent structural modifications shift key physicochemical parameters (lipophilicity, polar surface area, ligand efficiency) relative to the bromo baseline, facilitating more informed multiparameter optimization decisions.

Quote Request

Request a Quote for 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.